molecular formula C12H8Cl2O B1213397 2,5-Dichloro-4'-biphenylol CAS No. 53905-28-5

2,5-Dichloro-4'-biphenylol

Cat. No. B1213397
CAS RN: 53905-28-5
M. Wt: 239.09 g/mol
InChI Key: BTORSXCJJIWNIS-UHFFFAOYSA-N
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Description

“2,5-Dichloro-4’-biphenylol” is a chemical compound with the molecular formula C12H8Cl2O . It is also known as PCB 11 and is used in various industrial applications.


Synthesis Analysis

While specific synthesis methods for “2,5-Dichloro-4’-biphenylol” were not found, there are related patents that discuss the synthesis of similar compounds. For instance, one patent discusses a method for preparing 2, 4-dichloroacetophenone, which involves acylation, hydrolysis, washing, distillation, and crystallization . Another patent provides a method for synthesizing 2, 4-dichloroacetophenone using anhydrous aluminum hydroxide .


Molecular Structure Analysis

The molecular structure of “2,5-Dichloro-4’-biphenylol” consists of 12 carbon atoms, 8 hydrogen atoms, 2 chlorine atoms, and 1 oxygen atom . The average mass is 239.097 Da and the monoisotopic mass is 237.995224 Da .


Physical And Chemical Properties Analysis

The molecular formula of “2,5-Dichloro-4’-biphenylol” is C12H8Cl2O, and it has an average mass of 239.097 Da and a monoisotopic mass of 237.995224 Da .

Scientific Research Applications

Chemical Properties

“2,5-Dichloro-4’-biphenylol” is a biphenyl and a dichlorobenzene . It has a molecular formula of C12H8Cl2O and an average mass of 239.098 . The structure of this compound includes two benzene rings connected by a single bond, with two chlorine atoms and one hydroxyl group attached .

Environmental Endocrine Disrupting Chemicals (EDCs)

“2,5-Dichloro-4’-biphenylol” has been studied in the context of environmental endocrine disrupting chemicals (EDCs) . EDCs are chemicals that can interfere with the production, release, transport, metabolism, binding, and elimination processes of hormones in the body . One of the most extensively studied nuclear receptor targets associated with endocrine disrupting effects is the estrogen receptor alpha (ERα) .

Binding Interaction with Estrogen Receptor Alpha

Research has been conducted on the binding interaction of estrogen receptor alpha with "2,5-Dichloro-4’-biphenylol" . The study used quantum chemical genetic algorithm multiple linear regression (GA-MLR) method to predict the binding affinity (log RBA) of ERα with EDCs . The results indicated that log RBA increases with increasing the electrophilicity and hydrophobicity of EDCs .

Quantum Chemical Cluster Model Approach

The quantum chemical cluster model approach has been used to study "2,5-Dichloro-4’-biphenylol" . The modeling results reveal that electrostatic interaction and hydrogen bonding play a significant role . The chemical reactivity descriptors calculated based on the conceptual density functional theory also indicate that the binding mechanism of charge-controlled interaction is superior to that of frontier-controlled interaction .

properties

IUPAC Name

4-(2,5-dichlorophenyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8Cl2O/c13-9-3-6-12(14)11(7-9)8-1-4-10(15)5-2-8/h1-7,15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTORSXCJJIWNIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(C=CC(=C2)Cl)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0022351
Record name 2,5-Dichloro-4'-biphenylol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0022351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dichloro-4'-biphenylol

CAS RN

53905-28-5
Record name 2′,5′-Dichloro-4-biphenylol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53905-28-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5-Dichloro-4'-biphenylol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053905285
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,5-Dichloro-4'-biphenylol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0022351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,5-DICHLORO-4'-BIPHENYLOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/57V0Q05TMH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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